4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one typically involves the reaction of 2-chlorobenzaldehyde with hippuric acid in the presence of acetic anhydride. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzylidene and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2-phenyloxazol-5-one
- 4-Benzylidene-2-(2-methylphenyl)-1,3-oxazol-5-one
- 4-Benzylidene-2-(2-fluorophenyl)-1,3-oxazol-5-one
Uniqueness
4-Benzylidene-2-(2-chloro-phenyl)-4H-oxazol-5-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other similar compounds .
Properties
CAS No. |
40547-06-6 |
---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H |
InChI Key |
GIHHWZDCEABATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.